2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol
Overview
Description
This compound is a derivative of thieno[2,3-d]pyrimidine, which is a class of compounds known for their various chemical and biological applications . It is a morpholine-based derivative, designed and synthesized as an anti-PI3K agent . PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control .
Synthesis Analysis
The synthesis of this compound involves the nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol . The process also involves the use of reagents and conditions such as substituted aldehydes, HCl, DMF, reflux, and POCl3 .Molecular Structure Analysis
The molecular formula of the compound is C11H12ClN3O2S . The InChI code is 1S/C11H12ClN3O2S/c12-11-13-8-5-7 (6-16)18-9 (8)10 (14-11)15-1-3-17-4-2-15/h5,16H,1-4,6H2 . The compound has a molecular weight of 285.75 g/mol .Chemical Reactions Analysis
The compound is a part of the thieno[2,3-d]pyrimidine derivatives, which are known for their various chemical reactions . These reactions include interactions with enaminonitrile, alkynes, and α-methyl or α-methylene ketones .Physical and Chemical Properties Analysis
The compound has a molecular weight of 285.75 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound also has a Rotatable Bond Count of 2 .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized and characterized as part of the study of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, offering insights into the development of efficient synthetic methods and structural analyses of similar compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
- It has been involved in research exploring integrated flow and microwave approaches for the synthesis of broad-spectrum protein kinase inhibitors, highlighting its potential application in medicinal chemistry (Russell et al., 2015).
- A study focused on the synthesis of this compound from specific raw materials, optimizing technological parameters like reaction time and temperature, which is crucial for understanding its production process (Wang Jin-peng, 2013).
Pharmacological Research
- Research involving GDC-0980, a compound structurally similar to the one , provided insights into the absorption, disposition, and efficacy of phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitors in cancer treatment, indicating potential applications in oncology (Salphati et al., 2012).
Coordination Chemistry
- Studies have been conducted on Schiff-base ligands containing similar structural motifs, examining their coordination chemistry with copper (II). This research is significant for understanding the role of such compounds in developing new metal complexes with potential applications (Majumder et al., 2016).
Antiproliferative and Antitumor Activities
- A series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, similar to the compound , were synthesized and evaluated for their cytotoxic activities against various cancer cell lines, suggesting its relevance in the development of new antitumor agents (Zhu et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]piperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN5O2S/c18-17-19-14-11-13(12-22-3-1-21(2-4-22)5-8-24)26-15(14)16(20-17)23-6-9-25-10-7-23/h11,24H,1-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYUYIXQSBTHMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.